REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[C:6]([Br:11])[CH:5]=1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:11][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[C:8]([CH3:10])[N:7]=1
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Name
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|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=NC(=C1)C)Br)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous sodium bicarbonate (100 mL)
|
Type
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WAIT
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Details
|
After 5 hours
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Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2 (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% ethyl acetate in heptane
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |